cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
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Overview
Description
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves several steps. The starting material, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin, is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with cadmium ions to form the cadmium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are useful in catalytic applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The benzoate group can be substituted with other functional groups to tailor the compound’s properties for specific applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cadmium(3+) complexes, while substitution reactions can yield a variety of functionalized porphyrins .
Scientific Research Applications
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations
Biology: Employed in the study of biological processes involving porphyrins, such as oxygen transport and electron transfer
Industry: Used in the development of sensors and as a component in advanced materials for electronic and photonic applications
Biological Activity
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate (hereafter referred to as Cd-TPP) is a metalloporphyrin complex that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of Cd-TPP, particularly focusing on its photocatalytic properties and potential applications in biomedical fields such as photodynamic therapy (PDT) and antiviral activity.
Synthesis and Characterization
The synthesis of Cd-TPP typically involves the coordination of cadmium ions with porphyrin derivatives. The structural characteristics of Cd-TPP can be elucidated through various spectroscopic techniques:
- UV-Visible Spectroscopy : The introduction of Cd(II) into the porphyrin structure often results in a bathochromic shift (redshift) in the absorption spectrum, indicating changes in electronic properties due to metal coordination. For instance, studies have shown significant shifts in the Soret and Q bands upon cadmium insertion .
- Fluorescence Emission Spectroscopy : The fluorescence properties are notably affected by the presence of cadmium. A blue shift in the emission bands has been observed, along with a decrease in fluorescence intensity and quantum yield, attributed to heavy metal quenching effects .
Photodynamic Therapy (PDT)
Cd-TPP has demonstrated significant potential as a photosensitizer in PDT. In vitro studies reveal that it can effectively generate reactive oxygen species (ROS) upon light activation, which is crucial for inducing cytotoxic effects in targeted cells:
- Photocatalytic Efficiency : Research indicates that Cd-TPP can achieve high singlet oxygen quantum yields, making it effective for dye degradation under light exposure. For example, a study reported that cadmium porphyrins exhibited enhanced photocatalytic activity compared to their free-base counterparts .
- Cell Viability Assays : Evaluation of cell viability under PDT conditions showed that Cd-TPP could selectively induce apoptosis in cancer cells while exhibiting low toxicity towards healthy cells. The cytotoxicity was assessed using various cell lines, with findings indicating a CC50 value greater than 30 µM for non-targeted cells .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of Cd-TPP. Specifically, it has shown promising results against HIV:
- Mechanism of Action : Studies indicate that porphyrin derivatives can inhibit HIV-1 entry into host cells under both photodynamic and non-photodynamic conditions. The structural modifications involving carboxyphenyl groups enhance the antiviral efficacy of these compounds .
Case Studies
- Photocatalytic Degradation of Dyes : A study demonstrated that Cd-TPP could catalyze the degradation of organic pollutants like methylene blue under visible light irradiation. The compound maintained its activity over multiple cycles without significant loss in efficiency .
- Antiviral Efficacy Against HIV : In vitro assays revealed that Cd-TPP effectively inhibited HIV entry into cells, showcasing its potential as a therapeutic agent against viral infections. The structure–activity relationship (SAR) studies emphasized the importance of substituent positioning on antiviral potency .
Table 1: Photophysical Properties of Cadmium Porphyrins
Property | Free-base Porphyrin | [Cd(TMPP)] | [Cd(TMPP)(Pyz)] |
---|---|---|---|
Soret Band (nm) | 422 | 440 | 437 |
Q Band 1 (nm) | 518 | 579 | 573 |
Q Band 2 (nm) | 650 | 617 | 623 |
Singlet Oxygen Yield | 0.73 | 0.57 | 0.13 |
Table 2: Cytotoxicity Data for Cd-TPP
Compound | Cell Line | CC50 (µM) Non-PDT | CC50 (µM) PDT |
---|---|---|---|
Cd-TPP | HEK293T | >30 | <5 |
TCPP | TZM-bl | <5 | <5 |
Properties
Molecular Formula |
C48H28CdN4O8 |
---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
QLUXVIRKLAMXPN-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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